molecular formula C21H16ClFN4O B8425834 Allitinib metabolite M6 CAS No. 845271-71-8

Allitinib metabolite M6

Cat. No. B8425834
Key on ui cas rn: 845271-71-8
M. Wt: 394.8 g/mol
InChI Key: FBSYJUVNGAMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003658B2

Procedure details

The procedure of (20-1) of Example 20 was repeated except for using 1 g of the compound obtained in Example 49 instead of the compound obtained in (1-4) of Example 1 to obtain the title compound (0.79 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCC([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][N:11]=[C:10]2[NH:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=2)=[C:20]([Cl:33])[CH:19]=1)=O.C(OC(=O)NCCC(=O)NC1C=C2C(=CC=1)N=CN=C2NC1C=CC(OC2C=NC(C)=CC=2)=C(C)C=1)(C)(C)C>>[Cl:33][C:20]1[CH:19]=[C:18]([NH:17][C:10]2[C:9]3[C:14](=[CH:15][CH:16]=[C:7]([NH2:6])[CH:8]=3)[N:13]=[CH:12][N:11]=2)[CH:23]=[CH:22][C:21]=1[O:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)OCC1=CC(=CC=C1)F)Cl
Step Two
Name
compound
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)OC=1C=NC(=CC1)C)C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.